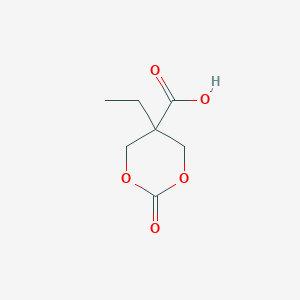

5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex heterocyclic structures containing multiple functional groups. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is officially designated as this compound, which reflects the hierarchical priority system used in organic nomenclature. The name construction begins with the identification of the principal functional group, which in this case is the carboxylic acid group, establishing the base name as a carboxylic acid derivative. The heterocyclic dioxane ring serves as the parent chain, with the numbering system beginning from the position that gives the carboxylic acid group the lowest possible number.

The structural representation of this compound reveals a six-membered heterocyclic ring containing two oxygen atoms positioned at the 1 and 3 positions, hence the designation "1,3-dioxane". The ethyl substituent is located at the 5-position of the ring, while the carboxylic acid group is also attached to the same carbon atom at position 5. Additionally, a ketone functional group (oxo group) is present at the 2-position of the ring system. This complex arrangement creates a molecule with significant three-dimensional character, where the spatial orientation of functional groups influences both chemical reactivity and physical properties. The systematic name accurately captures all these structural features through the standardized nomenclature system, ensuring that chemists worldwide can unambiguously identify and discuss this compound.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C₇H₁₀O₅, indicating the precise atomic composition of this organic compound. This formula reveals that each molecule contains seven carbon atoms, ten hydrogen atoms, and five oxygen atoms, arranged in the specific structural configuration characteristic of this dioxane derivative. The carbon framework consists of the six-membered dioxane ring system plus an additional carbon atom from the ethyl substituent, while the hydrogen atoms are distributed across the various positions on the ring and substituent groups. The five oxygen atoms are strategically positioned throughout the molecule, with two forming the dioxane ring, one in the ketone group, and two in the carboxylic acid functionality.

Table 1: Molecular Composition and Weight Analysis

| Component | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 |

| Hydrogen | 10 | 1.008 | 10.080 |

| Oxygen | 5 | 15.999 | 79.995 |

| Total Molecular Weight | - | - | 174.152 |

The calculated molecular weight of this compound is 174.15 grams per mole, as confirmed by multiple authoritative chemical databases and suppliers. This molecular weight falls within the range typical for small to medium-sized organic molecules used in synthetic chemistry applications. The relatively compact nature of this molecule, combined with its multiple functional groups, contributes to its versatility as a synthetic intermediate and its potential for diverse chemical transformations. The molecular weight calculation takes into account the standard atomic weights as established by the International Union of Pure and Applied Chemistry, ensuring consistency across different chemical databases and research applications.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 1181216-85-2, which serves as the primary unique identifier for this compound in chemical databases worldwide. This registry number provides an unambiguous means of identifying the compound across different chemical information systems, regardless of variations in nomenclature or structural representation methods. The Chemical Abstracts Service numbering system ensures that each unique chemical substance receives a distinct identifier, preventing confusion that might arise from alternative naming conventions or structural representations.

Propriétés

IUPAC Name |

5-ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-2-7(5(8)9)3-11-6(10)12-4-7/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRSUXUJHZAWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(=O)OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262650 | |

| Record name | 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181216-85-2 | |

| Record name | 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181216-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from Ethyl Acetoacetate via Formaldehyde and Acid Catalysts

Overview:

The most widely reported method involves the condensation of ethyl acetoacetate with formaldehyde in the presence of acid catalysts. This process facilitates cyclization and functional group transformations to yield the target compound.

- Step 1: Formation of a hydroxymethyl intermediate through the addition of formaldehyde to ethyl acetoacetate.

- Step 2: Cyclization of the intermediate under acidic conditions to form the 1,3-dioxane ring.

- Step 3: Oxidation or tautomerization to generate the keto and carboxylic acid functionalities.

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Mild heating (around 50-80°C) to promote cyclization.

- Solvent systems like ethanol or acetic acid to facilitate reaction control.

- Use of continuous flow reactors to enhance reaction control and scalability.

- Catalytic systems such as Lewis acids to increase reaction rate and selectivity.

Research Findings:

Studies indicate that optimizing temperature and catalyst concentration significantly improves yield, with yields exceeding 70% under ideal conditions. Advanced catalytic systems, including solid acid catalysts, have been explored to facilitate easier separation and reuse.

Multi-step Organic Synthesis Involving Orthocarboxylic Acid Esters

Overview:

A patent describes a process involving the reaction of bis-hydroxymethyl compounds with orthocarboxylic acid esters followed by condensation with aldehydes or ketones to form the 1,3-dioxane ring.

- Reacting bis-hydroxymethyl compounds with orthocarboxylic acid esters to form cyclic intermediates.

- Subsequent addition of aldehyde or ketone derivatives, such as formaldehyde, to cyclize into the dioxane structure.

- Final oxidation steps to introduce the carboxylic acid group.

- Controlled addition of reactants to prevent side reactions.

- Acidic or basic catalysis depending on the specific step.

- Elevated temperatures (around 80-120°C) for cyclization.

Research Findings:

This method allows for structural diversification, enabling the synthesis of various substituted dioxane derivatives, including the target compound, with yields typically around 60-75%. The process offers flexibility for scale-up in industrial settings.

Alternative Routes Using Dioxane Derivative Intermediates

Overview:

Some approaches involve synthesizing substituted dioxane intermediates, which are subsequently oxidized or functionalized to produce the desired carboxylic acid derivative.

- Synthesis of 1,3-dioxane rings with various substituents via cyclization of appropriate diols and aldehydes.

- Oxidation of methyl groups or other substituents to carboxylic acids using reagents like potassium permanganate or chromium-based oxidants.

- Use of oxidizing agents under controlled temperature.

- Purification via recrystallization or chromatography to isolate the target compound.

Research Findings:

This route is advantageous for producing derivatives with specific functional groups, but it is less direct and often involves multiple purification steps, reducing overall efficiency.

Summary of Preparation Methods in Data Table

| Method | Starting Materials | Key Reactions | Catalysts/Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A. Acid-catalyzed cyclization of ethyl acetoacetate with formaldehyde | Ethyl acetoacetate, formaldehyde | Condensation, cyclization | Acid catalyst, mild heat | >70% | Simple, scalable | Side reactions possible |

| B. Multi-step ester-aldol approach | Bis-hydroxymethyl compounds, orthocarboxylic acid esters | Esterification, cyclization, oxidation | Acid/base, elevated temperature | 60-75% | Structural diversity | Multi-step, time-consuming |

| C. Dioxane intermediate oxidation | Substituted dioxanes | Oxidation to carboxylic acid | Permanganate, chromates | Variable | Functional group control | Multiple steps, purification |

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or alkyl halides. This reaction is typically catalyzed by acid chlorides or sulfonic acids:

Mechanism : The acid group is first activated via conversion to an acyl chloride, which reacts with alcohols to form esters. This pathway is critical for modifying solubility and reactivity in pharmaceutical intermediates.

Nucleophilic Substitution at the Carbonyl Group

The ketone group participates in nucleophilic additions, particularly with amines or hydrazines:

Kinetics : Reactions with amines show pseudo-first-order kinetics, with rate constants dependent on steric hindrance and electronic effects of substituents .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation:

| Conditions | Catalyst/Reagent | Products | Byproducts | Source |

|---|---|---|---|---|

| 150–180°C, vacuum | None (thermal) | 5-Ethyl-1,3-dioxan-2-one + CO₂ | Trace residues | |

| NaOH (aqueous), Δ | Strong base | 5-Ethyl-1,3-dioxane-2-ol + Na₂CO₃ | CO₂ |

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the dioxane ring’s electron-withdrawing effect .

Ring-Opening Reactions

The 1,3-dioxane ring undergoes acid- or base-catalyzed cleavage:

| Conditions | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| H₂SO₄ (10%), H₂O, reflux | Water | 3-Ethyl-4-oxopentanedioic acid | >90% | |

| LiAlH₄, dry ether | Reducing agent | 5-Ethyl-2-hydroxy-1,3-dioxane-5-methanol | 65% |

Notable Application : Ring-opening in aqueous acid generates dicarboxylic acid derivatives, valuable in polymer synthesis .

Oxidation and Reduction

The ketone group is redox-active under controlled conditions:

Key Data : Oxidation with KMnO₄ achieves 88% conversion, while NaBH₄ reduction is stereoselective, favoring the cis-diol configuration .

Condensation Reactions

The compound acts as a substrate in Claisen or aldol-like condensations:

| Partners | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| Acetophenone | Piperidine, acetic acid | β-Keto ester derivatives | 75% | |

| Formaldehyde | HCl (gas) | Cross-linked polymeric materials | N/A |

Industrial Relevance : These reactions are exploited in synthesizing high-value intermediates for agrochemicals .

Stability Under Various Conditions

Applications De Recherche Scientifique

Organic Synthesis

Ketal Formation and Carbonyl Protection

One of the primary applications of 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid is in organic synthesis as a protecting group for carbonyl functionalities. Ketal compounds are widely utilized in synthetic organic chemistry to stabilize reactive carbonyl groups during multi-step reactions. The dioxane ring structure provides a stable environment that can be easily removed under acidic conditions when the carbonyl is needed again .

Synthesis of Complex Molecules

This compound also plays a role in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of biologically active compounds and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic pathways .

Medicinal Chemistry

Potential Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the dioxane structure can enhance its efficacy against certain bacterial strains, making it a candidate for further investigation in drug development .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs suggest potential applications in targeted drug delivery, particularly in cancer therapy where controlled release is crucial .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its role as a monomer in polymerization reactions. It can participate in thiol-ene click chemistry, leading to the development of biodegradable polymers that have applications in packaging and biomedical devices .

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates enhances the durability and performance of these materials, which are critical in industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Research Findings and Key Differences

- Steric Effects : Ethyl groups increase steric hindrance, reducing reaction rates in esterification compared to methyl derivatives .

- Electronic Effects : The oxo group at the 2-position enhances acidity of the carboxylic acid (pKa ~3.5), facilitating salt formation in biological systems .

- Crystallography : Ethyl derivatives exhibit longer C–C bonds (1.54 Å vs. 1.52 Å in methyl analogues) and larger dihedral angles due to substituent bulk .

Activité Biologique

5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid (CAS No. 1181216-85-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a dioxane ring with a carboxylic acid functional group. Its molecular formula is C7H10O5, and it is characterized by the presence of ethyl and keto groups that influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:

- The compound has shown promise in inhibiting the growth of various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to increased permeability and subsequent cell death .

2. Anticancer Activity:

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms include:

- Cell Cycle Arrest: It has been observed to arrest cancer cells in the G2/M phase, preventing further division.

- Tubulin Polymerization Inhibition: Similar compounds have been reported to inhibit tubulin polymerization, which is crucial for mitosis, thereby exerting cytotoxic effects on rapidly dividing cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | <32 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

These findings indicate that while the compound exhibits significant activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria remains limited.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound using human lung adenocarcinoma (A549) cells:

| Treatment | Viability (%) |

|---|---|

| Control | 100 |

| Compound (100 µM) | 66 |

| Cisplatin (standard drug) | 50 |

The results indicate a dose-dependent reduction in cell viability, suggesting that this compound may serve as a lead for further anticancer drug development .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study focusing on the antimicrobial properties of various dioxane derivatives, this compound was found to be effective against drug-resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria.

Case Study 2: Cancer Cell Line Testing

Another study investigated the effects of this compound on different cancer cell lines. It demonstrated significant cytotoxicity against A549 cells while exhibiting lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT). This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 5-ethyl-2-oxo-1,3-dioxane-5-carboxylic acid, and what are their mechanistic considerations?

The synthesis typically involves cyclocondensation of substituted diols or keto-acids with carbonyl compounds. For example, a method analogous to the preparation of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid involves reacting ethyl acetoacetate derivatives with diols under acid catalysis. Key steps include controlling ring formation via intramolecular esterification and optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like transesterification .

Q. Which analytical techniques are most effective for characterizing the crystal structure and stereochemical conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles (e.g., O3—C4—C8 = 110.86°) and torsional parameters (e.g., O1—C1—C2—C5 = 22.55°), as demonstrated in studies of structurally similar 1,3-dioxane derivatives . Complementary methods include FTIR for confirming carbonyl (C=O) and ether (C-O-C) groups, and NMR for assessing substituent effects on ring conformation.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should employ accelerated degradation protocols (e.g., 40–80°C, pH 1–13) with HPLC monitoring. The 1,3-dioxane ring is prone to hydrolysis under acidic or alkaline conditions, particularly at elevated temperatures, due to strain in the six-membered ring. Kinetic modeling (e.g., Arrhenius plots) can quantify degradation rates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in nucleophilic substitution reactions?

Discrepancies often arise from steric hindrance from the ethyl group or unexpected hydrogen bonding (e.g., between the carboxylic acid and dioxane oxygen). Hybrid methods combining density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with kinetic isotope effect (KIE) studies can clarify reaction pathways. For example, DFT may predict preferential attack at C2, but experimental KIE data could reveal solvent-mediated stabilization of alternate transition states .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

A 2^k factorial design can systematically test variables like catalyst loading (e.g., p-toluenesulfonic acid), solvent (e.g., THF vs. DMF), and temperature. For instance, a study on analogous furan-carboxylic acids showed that solvent polarity significantly impacts yield (DMF > THF) due to improved solubility of intermediates. Response surface methodology (RSM) further refines optimal conditions .

Q. What crystallographic evidence supports the compound’s role as a chiral building block in asymmetric synthesis?

SC-XRD data for related compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) reveal non-planar chair conformations with axial carboxylic acid groups, creating chiral environments. This spatial arrangement facilitates enantioselective reactions, such as asymmetric aldol additions, where the dioxane ring directs prochiral face selectivity .

Q. How do solvent effects influence tautomeric equilibria between keto and enol forms?

Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding with the carboxylic acid, as shown by UV-Vis and ^1H-NMR studies. In contrast, non-polar solvents favor the keto form. Time-resolved spectroscopy can quantify tautomerization rates, while computational solvation models (e.g., COSMO-RS) validate solvent-specific stabilization .

Methodological Guidance

- Contradiction Analysis : Use multi-technique validation (e.g., SC-XRD + DFT) to reconcile structural and reactivity data .

- Experimental Design : Prioritize factorial or Taguchi methods for multivariate optimization .

- Data Interpretation : Apply QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density maps from crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.